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molecular formula C14H15N3O2 B6517755 2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 221539-32-8

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No. B6517755
M. Wt: 257.29 g/mol
InChI Key: SQRKUDDEVNEWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06407116B1

Procedure details

2-Aminonicotinic acid (7.15 g) was suspended in N,N-dimethylformamide (100 ml) and 4-methoxybenzylamine (8.12 ml), diethyl cyanophosphonate (9.92 ml) and triethylamine (8.66 ml) were added sequentially with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 15.5 hours, concentrated under reduced pressure, and extracted with ethyl acetate. The extract was washed with water, dried (Na2SO4) and then the solvent was distilled off under reduced pressure to give the title compound (15.9 g, about 100%). Recrystallization from ethyl acetate-ethyl ether yielded a colorless crystal, melting point 165 to 166° C.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
8.12 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(P(=O)(OCC)OCC)#N.C(N(CC)CC)C.[CH3:28][O:29][C:30]1[CH:37]=[CH:36][C:33]([CH2:34][NH2:35])=[CH:32][CH:31]=1>CN(C)C=O>[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:35][CH2:34][C:33]1[CH:36]=[CH:37][C:30]([O:29][CH3:28])=[CH:31][CH:32]=1)=[O:6]

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
9.92 mL
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Name
Quantity
8.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.12 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 15.5 hours
Duration
15.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC2=CC=C(C=C2)OC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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